REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][C:10]=1[NH2:11])[C:5]([OH:7])=[O:6].Cl.[CH2:13](O)[CH3:14]>>[NH2:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][C:10]=1[NH2:11])[C:5]([O:7][CH2:13][CH3:14])=[O:6]
|
Name
|
|
Quantity
|
152 g
|
Type
|
reactant
|
Smiles
|
NC=1C=C(C(=O)O)C=CC1N
|
Name
|
|
Quantity
|
2 L
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
As the gas was absorbed
|
Type
|
ADDITION
|
Details
|
Ethanol (500 ml.) was added to the reaction mixture
|
Type
|
ADDITION
|
Details
|
to disperse the gel
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was refluxed 24 hours
|
Duration
|
24 h
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered
|
Type
|
CUSTOM
|
Details
|
the filtrate was evaporated to dryness in vacuo
|
Type
|
DISSOLUTION
|
Details
|
The filter cake and the filtrate residue were dissolved in 9 liters of water
|
Type
|
ADDITION
|
Details
|
The aqueous solution was made basic by the addition of solid sodium carbonate
|
Type
|
CUSTOM
|
Details
|
The product precipitated from the basic solution
|
Type
|
FILTRATION
|
Details
|
The material was filtered
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
NC=1C=C(C(=O)OCC)C=CC1N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 130 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |